molecular formula C13H17ClN2O2 B3029299 H-D-TRP-OET.HCL CAS No. 61535-49-7

H-D-TRP-OET.HCL

Cat. No.: B3029299
CAS No.: 61535-49-7
M. Wt: 268.74
InChI Key: PESYCVVSLYSXAK-RFVHGSKJSA-N
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Description

H-D-TRP-OET.HCL, also known as D-Tryptophan Ethyl Ester Hydrochloride, is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74. It is a white or off-white solid that is highly soluble in water. This compound is primarily used in biochemical research and the pharmaceutical industry .

Chemical Reactions Analysis

H-D-TRP-OET.HCL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and ethyl acetate, as well as catalysts such as sulfur dichloride . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

H-D-TRP-OET.HCL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-D-TRP-OET.HCL involves its interaction with specific molecular targets and pathways. As a derivative of tryptophan, it can influence the synthesis of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes. The compound may also interact with other receptors and enzymes involved in amino acid metabolism .

Comparison with Similar Compounds

H-D-TRP-OET.HCL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and ester group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESYCVVSLYSXAK-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657026
Record name Ethyl D-tryptophanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61535-49-7
Record name Ethyl D-tryptophanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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